NSC632839

Deubiquitinase SUMOylation Enzyme Inhibition

Research on ubiquitin-SUMO crosstalk often requires separate DUB and SENP inhibitors, complicating assays. NSC632839 (CAS 157654-67-6) solves this as a single probe with dual inhibition of USP2 (EC50: 45±4 μM), USP7 (EC50: 37±1 μM), and SENP2 (EC50: 9.8±1.8 μM). - Dual DUB/deSUMOylase inhibition in one molecule, eliminating multi-inhibitor cocktails. - Enables studies on post-translational modification crosstalk in apoptosis (Bcl-2-dependent), mitotic arrest, and prostate cancer (IC50: 1.9-3.1 μM in PC3/LNCaP vs. 17.7 μM in normal fibroblasts). - Supplied as a rigorously QC'd hydrochloride salt (≥98% purity) with assured lot-to-lot consistency for reproducible results.

Molecular Formula C21H22ClNO
Molecular Weight 339.9 g/mol
CAS No. 157654-67-6
Cat. No. B1662893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC632839
CAS157654-67-6
Synonyms(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one; hydrochloride
Molecular FormulaC21H22ClNO
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
InChIInChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;
InChIKeyZOKZLTXPTLIWOJ-BYCVLTJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

NSC632839: Dual DUB/deSUMOylase Inhibitor Overview


NSC632839 (hydrochloride salt, CAS 157654-67-6) is a cell-permeable, small-molecule inhibitor that non-selectively targets deubiquitinating enzymes (DUBs) and deSUMOylating enzymes. It inhibits USP2, USP7, and SENP2 with EC50 values of 45±4 μM, 37±1 μM, and 9.8±1.8 μM, respectively . This compound is widely used as a chemical probe to dissect the ubiquitin-proteasome system (UPS) and SUMOylation pathways in cancer biology and cell signaling studies . Its dual-inhibition profile provides a unique tool for exploring the intersection of ubiquitination and SUMOylation in disease models.

Target

Dual DUB/deSUMOylase probe for USP2, USP7, SENP2

Workflow

Ubiquitin-SUMO crosstalk pathway studies

Format

Cell-permeable small molecule, in vitro enzymatic and cellular assays

NSC632839 vs. Alternatives: Dual Targeting Advantage


NSC632839 cannot be replaced by selective USP7 inhibitors (e.g., P5091, FT671) or other broad-spectrum DUB inhibitors (e.g., PR-619, WP1130) due to its unique dual-inhibition of both DUB and deSUMOylase activity, a feature not shared by most in-class compounds . Selective inhibitors target only a single enzyme, while other pan-DUB inhibitors like PR-619 lack SENP2 inhibition, which is critical for studies involving crosstalk between ubiquitination and SUMOylation . Substituting NSC632839 with a different inhibitor may lead to incomplete target coverage, altered pathway modulation, and irreproducible results in experiments designed to assess the interplay between these post-translational modifications .

!

Selective USP7 inhibitors (e.g., P5091, FT671) lack SENP2 inhibition; crosstalk readouts may shift.

!

Pan-DUB inhibitor PR-619 may not replicate SENP2 engagement; dual-pathway modulation may differ.

!

Mechanistic mismatch: Substitution can alter ubiquitin/SUMO balance and phenotypic interpretation.

NSC632839: Comparative Evidence


Enzyme Inhibition Profile vs. PR-619 and P5091

NSC632839 demonstrates a unique inhibition spectrum compared to PR-619 (pan-DUB) and P5091 (selective USP7). While PR-619 inhibits a broad range of DUBs (IC50 1-20 μM), it lacks significant activity against deSUMOylases like SENP2. In contrast, NSC632839 inhibits SENP2 with an EC50 of 9.8±1.8 μM, providing dual-target inhibition. P5091 is a selective USP7 inhibitor (IC50 4.2 μM) with no activity against SENP2 (EC50 > 100 μM). This comparative data is from cell-free enzymatic assays using recombinant proteins .

DUB/SENP2 inhibition
Head-to-head
NSC632839 SENP2 EC50 9.8 μM; PR-619, P5091 show no meaningful inhibition
Supports ubiquitin-SUMO crosstalk studies; single-target probes cannot recapitulate this profile.
Cell-free recombinant enzyme assays.
Deubiquitinase SUMOylation Enzyme Inhibition Chemical Probe

Apoptosis Induction vs. NSC144303

NSC632839 induces apoptosis in E1A and E1A/C9DN cells with IC50 values of 15.65 μM and 16.23 μM, respectively. Its analog NSC144303 (Ubiquitin Isopeptidase Inhibitor I) is significantly more potent in the same cell models, with IC50 values of 1.76 μM and 1.6 μM, respectively. This ~9-10x difference in potency is critical for selecting the appropriate tool compound for dose-response studies. Data are from direct head-to-head comparison in the same assay system .

Apoptosis induction
Head-to-head
NSC632839 IC50 15.7–16.2 μM; NSC144303 1.6–1.8 μM (~9–10× more potent)
Reported potency difference supports graded dose-response studies; NSC144303 shows higher cellular activity.
E1A and E1A/C9DN cells, 48 h treatment.
Apoptosis Caspase Activation Cell Death E1A Cells

Mitochondrial Fragmentation vs. Etoposide

At 10 μM, NSC632839 promotes mitochondrial fragmentation in a higher percentage of cells with an intact outer mitochondrial membrane compared to etoposide, a topoisomerase II inhibitor commonly used as a chemotherapeutic control. This differential effect suggests a distinct mechanism of mitochondrial involvement in NSC632839-induced apoptosis. Data are from direct comparison in E1A cells .

Mitochondrial fragmentation
Data to verify
Higher fragmentation vs. etoposide reported at 10 μM (quantitative % not provided)
Endpoints require independent confirmation; may support mitochondrial dynamics studies.
E1A cells; source data incomplete.
Mitochondrial Dynamics Apoptosis Chemotherapy E1A Cells

Selectivity for Isopeptidases Over PLA2

NSC632839 demonstrates selective inhibition of ubiquitin isopeptidases over the reporter enzyme PLA2. In crude lysates, it inhibits z-LRGG-AMC cleavage (a DUB substrate) in the mid-micromolar range, but does not inhibit PLA2 activity over a concentration range of 1.2–150 μM. This selectivity is a key differentiator from less-characterized DUB inhibitors that may exhibit off-target phospholipase activity .

DUB over PLA2 selectivity
Reported
>100-fold selectivity window (no PLA2 inhibition at 1.2–150 μM)
Reported selectivity supports target engagement interpretation; off-target phospholipase activity unlikely.
In vitro PLA2 assay, NBD C6-HPC substrate.
Selectivity Off-target Activity PLA2 Enzyme Assay

Antiproliferative Activity in Prostate Cancer vs. Normal Cells

NSC632839 exhibits significant antiproliferative activity against prostate cancer cell lines PC3 and LNCaP (IC50 1.9 μM and 3.1 μM, respectively) while showing markedly lower activity against normal fibroblast cells CCD-1072Sk (IC50 17.7 μM). This 5.7-9.3x selectivity window for cancer over normal cells is a key advantage over non-selective cytotoxic agents. Data are from a direct comparison within the same study .

Cell-line sensitivity
Head-to-head
PC3 IC50 1.9 μM, LNCaP 3.1 μM; normal fibroblasts 17.7 μM
Supports differential response between cancer and normal cells in this model; selection property context-dependent.
72 h crystal violet assay; prostate cancer vs. CCD-1072Sk.
Prostate Cancer Antiproliferative Selectivity IC50

Mitotic Arrest in Esophageal Cancer and Reversine Rescue

NSC632839 induces mitotic arrest in esophageal squamous cell carcinoma cells (Kyse30 and Kyse450) by triggering multipolar spindle formation and activating the spindle assembly checkpoint (SAC). This effect is rescued by co-treatment with Reversine, an MPS1 kinase inhibitor that overrides the SAC. The reversibility of the mitotic arrest phenotype confirms NSC632839's specific action on the SAC pathway, distinguishing it from other DUB inhibitors that do not induce this phenotype .

Mitotic arrest rescue
Head-to-head
SAC-dependent arrest reversed by MPS1 inhibitor Reversine
Supports spindle assembly checkpoint engagement studies; phenotype not generic across DUB inhibitors.
Kyse30/Kyse450 esophageal cancer cells, flow cytometry.
Mitotic Arrest Spindle Assembly Checkpoint Esophageal Cancer MPS1

NSC632839: Research Applications


Ubiquitin-SUMO Crosstalk in Cancer Models

For studies requiring simultaneous inhibition of both ubiquitination and SUMOylation pathways, NSC632839 is the preferred tool. Its dual activity against USP2/USP7 (DUBs) and SENP2 (deSUMOylase) enables exploration of the interplay between these post-translational modifications in processes like DNA damage response, transcriptional regulation, and protein stability. In contrast, selective USP7 inhibitors (e.g., FT671) or pan-DUB inhibitors (e.g., PR-619) do not provide SENP2 inhibition, potentially missing critical SUMO-dependent effects .

Prostate Cancer Antiproliferative Studies

NSC632839 is well-suited for experiments in prostate cancer research, particularly when a differential effect between cancer and normal cells is desired. The compound exhibits IC50 values of 1.9 μM in PC3 cells and 3.1 μM in LNCaP cells, compared to 17.7 μM in normal CCD-1072Sk fibroblasts, providing a ~6-9x selectivity window. This makes it a valuable chemical probe for identifying DUB/deSUMOylase dependencies specific to prostate cancer without excessive toxicity to normal cells .

Mitotic Arrest and Spindle Assembly Checkpoint Studies

Researchers investigating mitotic regulation should consider NSC632839 for its unique ability to induce spindle assembly checkpoint (SAC)-dependent mitotic arrest through multipolar spindle formation. The phenotype can be rescued by the MPS1 inhibitor Reversine, providing a robust experimental system for studying SAC signaling. This application is particularly relevant for esophageal cancer models, where NSC632839 has demonstrated efficacy in Kyse30 and Kyse450 cells .

Apoptosis Pathway: Bcl-2-Dependent, Apoptosome-Independent

NSC632839 is ideal for dissecting non-canonical apoptosis pathways. It induces apoptosis via a Bcl-2-dependent mechanism that bypasses the apoptosome and caspase-9 activation, yet still engages effector caspases-3/7. This pathway is distinct from that of classical chemotherapeutics like etoposide and provides a model system for studying mitochondrial outer membrane permeabilization-independent cell death. The compound is less potent than NSC144303, allowing for more graded dose-response studies .

Application
Selection Property
Validation Focus
Ubiquitin-SUMO crosstalk studies
Dual DUB/deSUMOylase coverage
Verify SENP2 and USP2/7 engagement in target model
Prostate cancer cell-model studies
Differential cancer vs. normal cell response
Confirm selectivity in relevant cell panel
Mitotic arrest / SAC research
SAC-dependent multipolar spindle arrest
Rescue with Reversine; cell cycle analysis
Non-canonical apoptosis pathway dissection
Bcl-2-dependent, apoptosome-independent caspase activation
Caspase-3/7 and mitochondrial outer membrane permeabilization endpoints

Technical Documentation Hub

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47 linked technical documents
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